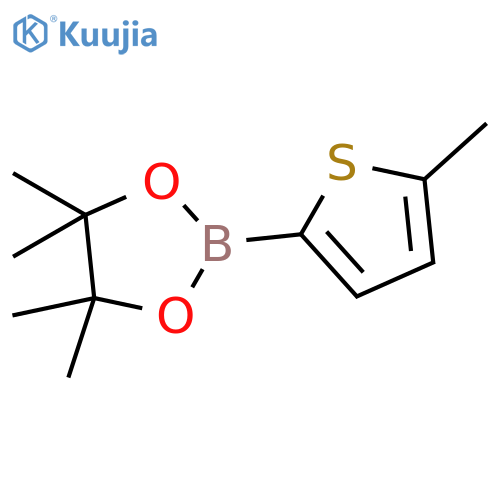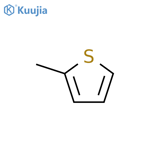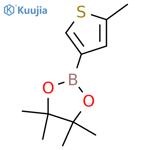| Enamine |
EN300-156336-2.5g |
4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
95% |
2.5g |
$48.0 |
2023-05-06 |
|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |
T84300-100g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
0.95 |
100g |
¥2660.0 |
2023-09-06 |
|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |
T84300-5g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
0.95 |
5g |
¥250.0 |
2023-09-06 |
|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. |
PBEB0451-10G |
4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
95% |
10g |
¥ 422.00 |
2023-04-13 |
|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. |
BD104927-5g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
97% |
5g |
¥72.0 |
2024-04-18 |
|
| AK Scientific |
AMTB677-10g |
5-Methyl-2-thiopheneboronic acid pinacol ester |
476004-80-5 |
98% (GC) |
10g |
$70 |
2025-02-18 |
|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. |
B-PG543-1g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
97% |
1g |
84CNY |
2021-05-08 |
|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. |
M170511-100g |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
95% |
100g |
¥2004.90 |
2023-09-01 |
|
| TRC |
T302835-100mg |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane |
476004-80-5 |
|
100mg |
$ 80.00 |
2022-06-02 |
|
| abcr |
AB172264-100 g |
5-Methylthiophene-2-boronic acid pinacol ester, 95%; . |
476004-80-5 |
95% |
100g |
€697.10 |
2023-05-07 |
|




